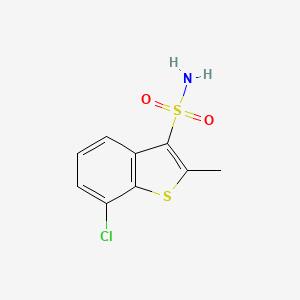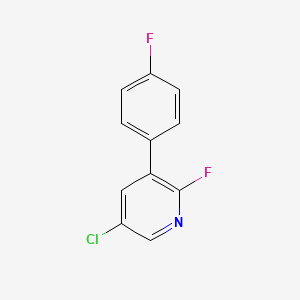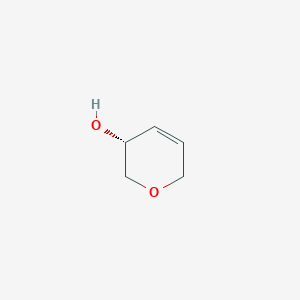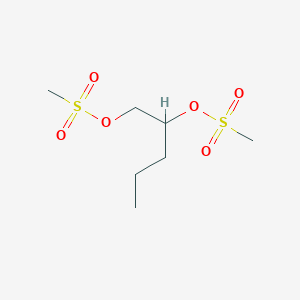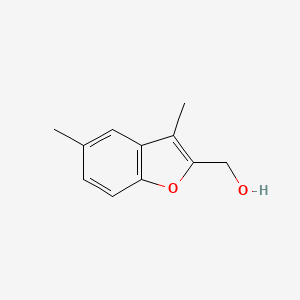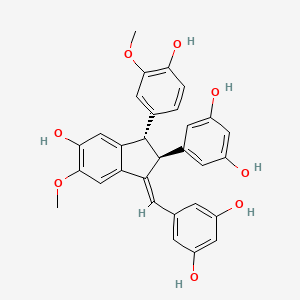
GnemontaninD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GnemontaninD is a naturally occurring compound found in certain plant species. It belongs to the class of compounds known as flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninD typically involves the use of organic solvents and catalysts. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: GnemontaninD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
GnemontaninD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and dietary supplements due to its antioxidant properties.
作用機序
The mechanism of action of GnemontaninD involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation. This compound can also scavenge free radicals, thereby exerting its antioxidant effects. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications.
類似化合物との比較
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Myricetin: Possesses neuroprotective and antidiabetic properties.
GnemontaninD stands out due to its unique chemical structure and the specific biological pathways it influences, making it a valuable compound for further research and development.
特性
分子式 |
C30H26O8 |
|---|---|
分子量 |
514.5 g/mol |
IUPAC名 |
5-[(E)-[(2S,3S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dihydroinden-1-ylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-37-27-10-16(3-4-25(27)35)29-24-13-26(36)28(38-2)14-22(24)23(7-15-5-18(31)11-19(32)6-15)30(29)17-8-20(33)12-21(34)9-17/h3-14,29-36H,1-2H3/b23-7-/t29-,30-/m0/s1 |
InChIキー |
LZNCHUKBNFBBSN-KDZNPHPISA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](/C(=C\C3=CC(=CC(=C3)O)O)/C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C24)O)OC)C5=CC(=CC(=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13061245.png)
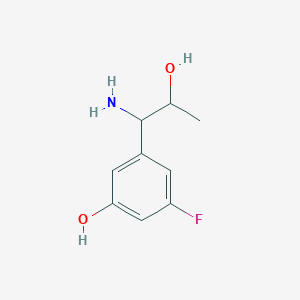
![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)

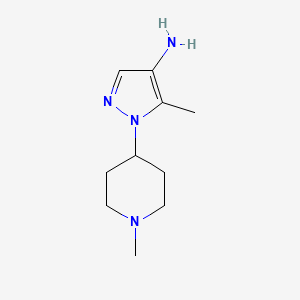
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
